3-(1,3-Benzodioxol-5-ylamino)-6-(4-chlorobenzyl)-1,2,4-triazin-5-ol
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Overview
Description
3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a chlorophenyl group, and a dihydrotriazine ring, making it a subject of study for its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Amination: The benzodioxole derivative is then reacted with an amine to introduce the amino group.
Formation of the Dihydrotriazine Ring: This involves the cyclization of the intermediate with appropriate reagents to form the dihydrotriazine ring.
Introduction of the Chlorophenyl Group: The final step involves the reaction of the intermediate with a chlorophenyl derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2H-1,3-BENZODIOXOL-5-YL)OXY]METHYL-4-(4-FLUOROPHENYL)PIPERIDINE HYDROCHLORIDE
- N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-METHYLANILINE
- 3-(BENZODIOXOL-5-YL)PROPIONIC ACID
Uniqueness
3-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its combination of a benzodioxole moiety, a chlorophenyl group, and a dihydrotriazine ring. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H13ClN4O3 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-6-[(4-chlorophenyl)methyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H13ClN4O3/c18-11-3-1-10(2-4-11)7-13-16(23)20-17(22-21-13)19-12-5-6-14-15(8-12)25-9-24-14/h1-6,8H,7,9H2,(H2,19,20,22,23) |
InChI Key |
IFCOOMKCXPOHJN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NN=C(C(=O)N3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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